四氢噻吩

描述

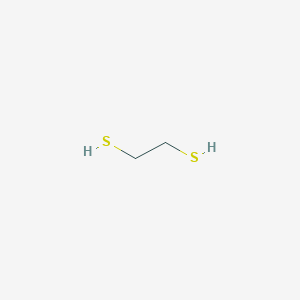

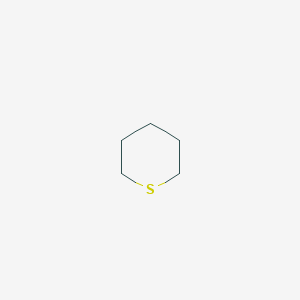

Tetrahydrothiopyran (THTP) is a heterocyclic compound containing a five-membered ring with four carbon atoms and one sulfur atom. It is a synthetic organic compound and is used in a variety of scientific applications. THTP has been found to have a wide range of biochemical and physiological effects, and its potential for use in laboratory experiments has been explored.

科学研究应用

四氢吡喃,包括四氢噻吩,广泛用于合成具有镇痛、抗炎或细胞毒活性等生物活性的化合物 (Štekrová 等,2015 年)。

四氢噻吩-3-酮 1,1-二氧化物用于通过烷基化、开环和溴化立体选择性地合成 (Z)- 或 (E)-α,Β²-不饱和羧酸 (Scholz,1981 年)。

它催化环状硫化物的分解和四氢-2-甲基噻吩的异构化 (Shuikin & An,1962 年)。

使用环丙烷 1,1-二酯与巯基乙醛的催化 [3+3] 环化合成多官能化四氢噻吩衍生物在科学研究中具有潜在应用 (Wang 等,2015 年)。

四氢噻吩衍生物可用作抗菌噁唑烷酮的构建模块,具有潜在的临床应用 (Renslo 等,2006 年)。

四氢噻吩是一种结构有趣的分子,在晶体学镜像平面上具有椅子构象和赤道取向 (Thiruvalluvar 等,2007 年)。

四氢噻吩化合物对各种细菌菌株表现出优异的抗菌活性,并具有有效的抗真菌活性 (Gopalakrishnan 等,2009 年)。

手性四氢噻吩可以通过硫亲核试剂与 Fe(CO)3 络合的戊二烯基阳离子的分子内捕获来合成,从而生成它们相应的亚砜 (Hachem 等,1995 年)。

其紫外光谱以至少五个紧密间隔的 Rydberg 级数来解释,表明 3d 轨道参与了饱和硫化合物 (Planckaert 等,1974 年)。

有机催化不对映选择性迈克尔-迈克尔级联反应产生了结构变异的手性四氢噻吩,具有四个连续的立体中心 (Wang 等,2014 年)。

作用机制

Target of Action

Thiane, also known as Tetrahydrothiopyran or Pentamethylene sulfide, is a heterocyclic compound with a saturated six-membered ring structure containing five carbon atoms and one sulfur atom

Mode of Action

It’s known that thiane can be prepared by the reaction of 1,5-dibromopentane with sodium sulfide This suggests that Thiane might interact with its targets through the formation of covalent bonds, facilitated by its sulfur atom

Biochemical Pathways

For instance, Thiamine (vitamin B1), a sulfur-containing compound, plays a crucial role in central metabolic pathways . It’s possible that Thiane might have similar effects, but this hypothesis requires further investigation.

Pharmacokinetics: ADME Properties

The physicochemical properties of a molecule can significantly influence its adme properties . Given Thiane’s small size and lipophilic nature, it’s likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively, similar to other small, lipophilic compounds.

安全和危害

Tetrahydrothiopyran-4-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

未来方向

Tetrahydrothiopyran-4-one has been used as the five-carbon source for the scalable synthesis of (±)-tapentadol . This indicates its potential for future applications in the synthesis of other pharmaceutical compounds.

属性

IUPAC Name |

thiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-2-4-6-5-3-1/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWFISCTZQNZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167108 | |

| Record name | Thiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Pentamethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.0 [mmHg] | |

| Record name | Pentamethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1613-51-0 | |

| Record name | Tetrahydrothiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BB3YF628 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Tetrahydrothiopyran?

A1: Tetrahydrothiopyran is a six-membered heterocyclic compound containing one sulfur atom. It serves as a valuable building block in organic synthesis and is found in various natural products.

Q2: What is the molecular formula and weight of Tetrahydrothiopyran?

A2: The molecular formula of Tetrahydrothiopyran is C5H10S, and its molecular weight is 102.19 g/mol.

Q3: What are some recent advancements in the synthesis of enantiopure Tetrahydrothiophenes and Tetrahydrothiopyrans?

A3: Recent years have seen significant progress in using organocatalytic domino reactions to synthesize enantiopure Tetrahydrothiophenes and Tetrahydrothiopyrans, particularly those with multiple stereocenters. [] This advancement is largely attributed to utilizing novel bidentate reagents containing sulfur moieties in double Michael reactions. []

Q4: How can Tetrahydrothiopyran-4-one be used in the synthesis of 3-Cyclopentenones?

A4: 2-Alkyl-3-cyclopentenones can be synthesized using Tetrahydrothiopyran-4-one as a starting material. [] The process involves a one-pot Ramberg-Backlund reaction of 6-alkyl-1,4-dioxa-8-thiaspiro[4.5]decane 8,8-dioxides derived from Tetrahydrothiopyran-4-one, followed by acid-catalyzed de-dioxolanation. []

Q5: Can you describe a domino synthetic strategy for Tetrahydrothiopyran derivatives?

A5: A domino reaction employing benzaldehydes and 2-acetylfuran/2-acetylthiophene with sodium sulfide has been developed to synthesize a variety of Tetrahydrothiopyran (THTP) derivatives. [] This method, involving a stepwise Aldol/double Michael addition/Aldol (AMMA) reaction cascade, allows for the formation of a tetrahydrothioan ring and five new bonds in one step. []

Q6: How can Tetrahydrothiopyran-4-one be employed in the synthesis of (±)-Tapentadol?

A6: Tetrahydrothiopyran-4-one serves as a valuable five-carbon source in an improved process for synthesizing (±)-tapentadol, an FDA-approved analgesic drug. []

Q7: What are some spectral studies conducted on Tetrahydrothiopyrans?

A7: Researchers have conducted 1H and 13C NMR spectral analyses on various Tetrahydrothiopyran derivatives, including 4-dicyanomethylene-cis-2,6-diary]tetrahydrothiopyrans, 4-cyano(ethoxycarbonyl)methylene-cis-2,6-diaryltetrahydrothiopyrans, and cis-2,6-diaryltetrahydrothiopyran- 4-ones. [] Additionally, vacuum ultraviolet absorption and photoelectron spectra have been compared between Tetrahydrothiopyran and related compounds like tetrahydropyran and methylvinylthioether, revealing insights into the electronic structure and bonding characteristics of these sulfur-containing compounds. []

Q8: Can Tetrahydrothiopyran derivatives be used as catalysts?

A8: While Tetrahydrothiopyran itself is not commonly used as a catalyst, its derivatives, particularly those containing sulfur, have shown potential in catalytic applications. For instance, tetrahydrothiopyran-4-one is used alongside oxone as a catalytic system for the in situ epoxidation of olefins. []

Q9: What is the role of Tetrahydrothiopyran-4-one in the catalytic epoxidation of olefins?

A9: In the presence of oxone (2KHSO5·KHSO4·K2SO4), Tetrahydrothiopyran-4-one facilitates the epoxidation of olefins. It acts as an oxygen transfer agent, forming an intermediate dioxirane, which then delivers oxygen to the olefin double bond, yielding the epoxide product. [] This method offers a practical and efficient route for the synthesis of epoxides.

Q10: How does the structure of Tetrahydrothiopyran derivatives affect their catalytic activity?

A10: The specific structure of Tetrahydrothiopyran derivatives significantly influences their catalytic activity. Factors like the nature and position of substituents on the ring, as well as the presence of other functional groups, can impact the electron density at the sulfur atom and steric hindrance around it, ultimately affecting the compound's ability to interact with reactants and participate in catalytic cycles. Further research is needed to fully elucidate the structure-activity relationships governing the catalytic properties of these compounds.

Q11: Have there been any computational chemistry studies on Tetrahydrothiopyran?

A13: Yes, ab initio molecular orbital studies have investigated the conformational energies and geometries of Tetrahydrothiopyran and its 4-alkyl derivatives. [] These studies employed methods like 6-31G and MP2/6-31G to understand the relative stabilities of chair, boat, and twist-boat conformations. []

Q12: What insights have computational studies provided into the conformational preferences of Tetrahydrothiopyran?

A14: Computational studies have shown that the chair conformation of Tetrahydrothiopyran is more stable than its boat and twist-boat forms. [] Additionally, calculations have helped determine the conformational energies (A values) for various 2-alkylthiacyclohexanes, revealing that these energies are generally smaller than those for corresponding alkylcyclohexanes and 4-alkylthiacyclohexanes. [] These findings enhance our understanding of the structural preferences and conformational behavior of Tetrahydrothiopyran and its derivatives.

Q13: Are there any studies exploring the structure-activity relationships (SAR) of Tetrahydrothiopyran derivatives in drug design?

A15: Yes, several studies have investigated the SAR of Tetrahydrothiopyran derivatives, especially focusing on their potential as p53-MDM2 inhibitors for cancer therapy. [, ] These studies have explored modifications to the Tetrahydrothiopyran ring, including the introduction of spiro-oxindole moieties and variations in substituents, to optimize their binding affinity and inhibitory activity towards the p53-MDM2 interaction. [, ]

Q14: What structural features of Tetrahydrothiopyran derivatives contribute to their potential as p53-MDM2 inhibitors?

A16: The presence of a chiral spirotetrahydrothiopyran scaffold with four consecutive stereocenters is crucial for the p53-MDM2 inhibitory activity. [] Incorporating specific functional groups, such as oxindoles, further enhances binding affinity and selectivity. [, ] These findings highlight the importance of stereochemistry and specific structural motifs in designing potent and selective inhibitors targeting the p53-MDM2 interaction.

Q15: What are some known biological activities of Tetrahydrothiopyran derivatives?

A17: Tetrahydrothiopyran derivatives exhibit diverse biological activities, including antimicrobial, [] anticancer, [, , ] and antiviral properties. [] They have also shown potential in treating diseases of the central nervous system. []

Q16: How do Tetrahydrothiopyran derivatives exert their antimicrobial effects?

A18: While the precise mechanisms of action for all Tetrahydrothiopyran derivatives are not fully elucidated, some, particularly those incorporating oxazolidinone moieties, are believed to act as antimicrobial agents by inhibiting bacterial protein synthesis. [] Further research is needed to pinpoint the specific targets and pathways affected by these compounds in various microbial species.

Q17: What is the potential of Tetrahydrothiopyran derivatives in cancer therapy?

A19: Tetrahydrothiopyran derivatives, specifically those designed as p53-MDM2 inhibitors, hold promise in cancer therapy. [, ] By disrupting the interaction between p53 and MDM2, these inhibitors can reactivate p53's tumor suppressor function, potentially leading to cell cycle arrest and apoptosis in cancer cells. [, ] Preclinical studies have demonstrated encouraging antitumor activity for some of these compounds. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)

![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)